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Compound of Interest

Compound Name: 1-Allyltheobromine

Cat. No.: B3050345 Get Quote

Introduction

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine

theobromine, is an emerging compound of interest in medicinal chemistry and pharmacological

research.[1][2] With the molecular formula C10H12N4O2, its structure is characterized by an

allyl group at the N1 position of the theobromine core.[1][2] This modification makes it a

versatile precursor for synthesizing diverse compound libraries for therapeutic screening.[1] As

a member of the methylxanthine class, which includes well-known compounds like caffeine and

theophylline, 1-Allyltheobromine is presumed to exert its pharmacological effects primarily

through the modulation of adenosine receptors and the inhibition of phosphodiesterase (PDE)

enzymes.[1] While comprehensive research on 1-Allyltheobromine is still in its early stages,

preliminary studies and the known activities of its parent compound, theobromine, suggest a

range of potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-

cancer effects.[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Allyltheobromine is presented below.
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Property Value Reference

CAS Number 2530-99-6 [1][5][6][7]

Molecular Weight 220.23 g/mol [1][6]

Molecular Formula C10H12N4O2 [1][2][5][6][7]

Melting Point 147 °C [5][6]

Boiling Point 431.8°C at 760mmHg [5][6]

Flash Point 214.9°C [5][6]

Density 1.32 g/cm³ [6]

XLogP3 0.6 [5][6]

Core Pharmacological Mechanisms
The pharmacological profile of 1-Allyltheobromine is thought to be dictated by two primary

mechanisms of action common to methylxanthines: adenosine receptor antagonism and

phosphodiesterase inhibition.

Adenosine Receptor Antagonism
Methylxanthines are well-established non-selective antagonists of adenosine receptors,

particularly the A1 and A2A subtypes.[1] Adenosine is a ubiquitous signaling nucleoside that

modulates a wide array of physiological processes. By blocking these receptors,

methylxanthines can produce stimulatory effects on the central nervous system and

cardiovascular system. The parent compound, theobromine, is known to interact with A1 and

A2A receptors to modulate synaptic transmission and plasticity.[1] It is hypothesized that 1-
Allyltheobromine shares this activity.[1] The introduction of the allyl group at the N1 position

may influence the binding affinity and selectivity for different adenosine receptor subtypes.[2]

For instance, one study indicated that replacing the 1-methyl group in caffeine with an allyl

substituent can enhance potency at the A2 receptor by 7- to 10-fold with little effect on A1

receptor potency.[8]
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Presumed Adenosine Receptor Antagonism by 1-Allyltheobromine.

Phosphodiesterase (PDE) Inhibition
Another key mechanism of methylxanthines is the inhibition of phosphodiesterase (PDE)

enzymes.[1] PDEs are responsible for the hydrolysis of cyclic nucleotides like cyclic adenosine

monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which act as crucial
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second messengers in various signaling pathways.[1][2] By inhibiting PDEs, 1-
Allyltheobromine can lead to an accumulation of intracellular cAMP and cGMP, thereby

modulating a range of cellular functions.[2] Theobromine itself is a known PDE inhibitor,

although its effect is considered less potent compared to its adenosine receptor antagonism.[1]

1-Allyltheobromine is suggested to competitively inhibit multiple PDE subtypes, including

PDE5, which would lead to vasodilation and enhanced nitric oxide signaling.[2]
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Presumed Phosphodiesterase Inhibition by 1-Allyltheobromine.

Quantitative Pharmacological Data
The available quantitative data for 1-Allyltheobromine is limited. However, some studies on

related compounds provide context for its potential activity.

Table 1: Adenosine Receptor Binding Affinity
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Compound
Receptor
Subtype

Kᵢ (nM) Species Comments Reference

1-

Allyltheobrom

ine

A₂B 360 Human

Represents a

3.2-fold

improvement

over

theobromine.

[2]

Theobromine A₂B 1,150 Human [2]

1-

Propylxanthin

e

A₂B 220 Human [2]

Table 2: In Vitro Cytotoxicity and Anti-Cancer Activity
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Compound Cell Line Assay IC₅₀ Comments Reference

1-

Allyltheobrom

ine

A549 (Non-

small cell

lung cancer)

Apoptosis

Assay
Not specified

Increased

early

apoptosis to

31.42%

compared to

2.9% in

control.

[2]

1-

Allyltheobrom

ine

A549 (Non-

small cell

lung cancer)

Cell Cycle

Analysis
Not specified

Arrested cells

in the G2/M

phase.

[2]

Theobromine

Derivative (T-

1-AFPB)

HepG2 Cytotoxicity 2.24 µM [3]

Theobromine

Derivative (T-

1-AFPB)

MCF7 Cytotoxicity 3.26 µM [3]

Theobromine

Derivative (T-

1-AFPB)

-
VEGFR-2

Inhibition
69 ± 3 nM [3]

Table 3: Acute Toxicity Data

Compound
Route of
Administration

Species LD₅₀ (mg/kg) Reference

1-

Allyltheobromine
Oral Mouse 191 [5]

1-

Allyltheobromine
Intraperitoneal Mouse 102 [5]

Experimental Protocols
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Detailed methodologies for the cited experiments are crucial for reproducibility and further

research.

Radioligand Displacement Assay for Adenosine
Receptor Binding
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor

subtype.

Membrane Preparation: Membranes from cells expressing the human A₂B adenosine

receptor are prepared.

Incubation: The membranes are incubated with a specific radioligand (e.g., ³H-DPCPX) and

varying concentrations of the test compound (1-Allyltheobromine).

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The IC₅₀ value (concentration of the compound that inhibits 50% of specific

radioligand binding) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff

equation.

Apoptosis Induction Assay in Neoplastic Cells
This protocol outlines the steps to assess the pro-apoptotic effects of 1-Allyltheobromine on

cancer cells.

Cell Culture: A549 non-small cell lung cancer cells are cultured in appropriate media.

Treatment: Cells are treated with 1-Allyltheobromine at various concentrations for a

specified duration.

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds

to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while

PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
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Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage

of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI

positive), and viable cells.

Caspase Activity Assay: To confirm the activation of the caspase-dependent apoptotic

pathway, caspase-3/7 activity is measured using a luminescent or fluorescent substrate-

based assay.
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General Experimental Workflow for Pharmacological Evaluation.

Potential Therapeutic Applications and Future
Directions
The dual mechanism of action of 1-Allyltheobromine suggests its potential in several

therapeutic areas. Its ability to antagonize adenosine receptors could be beneficial in

conditions requiring central nervous system stimulation.[9] The inhibition of
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phosphodiesterases, particularly PDE5, points towards potential applications in cardiovascular

diseases due to its vasodilatory effects.[2]

Furthermore, the pro-apoptotic and cell cycle-arresting effects observed in non-small cell lung

cancer cells highlight a promising avenue for anti-cancer drug development.[2] The parent

compound, theobromine, has also been investigated for its anti-angiogenic properties by

inhibiting VEGF, suggesting that 1-Allyltheobromine may share these characteristics.[3][4]

However, the current body of research on 1-Allyltheobromine is limited.[2] Future studies are

imperative to fully elucidate its pharmacological profile. Key areas for future investigation

include:

Receptor and Enzyme Selectivity: Comprehensive screening against a panel of adenosine

receptor subtypes and PDE isoforms is necessary to determine the selectivity profile of 1-
Allyltheobromine.

In Vivo Efficacy: Studies in relevant animal models are required to validate the in vitro

findings and assess the therapeutic potential in various disease states.

Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution,

metabolism, and excretion (ADME) properties of 1-Allyltheobromine is crucial for its

development as a drug candidate.

Safety and Toxicology: In-depth toxicological studies beyond acute toxicity are needed to

establish a comprehensive safety profile.

In conclusion, 1-Allyltheobromine is a promising scaffold for the development of novel

therapeutics. Its presumed dual action on adenosine receptors and phosphodiesterases,

coupled with initial findings of anti-cancer activity, warrants further rigorous investigation to

unlock its full pharmacological potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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